N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

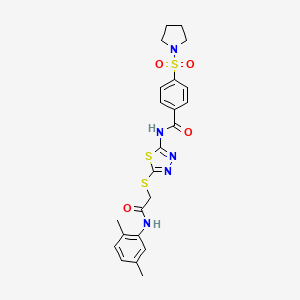

This compound features a 1,3,4-thiadiazole core substituted with a thioether-linked 2-((2,5-dimethylphenyl)amino)-2-oxoethyl group and a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety. The 1,3,4-thiadiazole ring is a nitrogen-sulfur heterocycle known for its metabolic stability and diverse bioactivity . The dimethylphenyl substituent may modulate lipophilicity and membrane permeability.

Properties

IUPAC Name |

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4S3/c1-15-5-6-16(2)19(13-15)24-20(29)14-33-23-27-26-22(34-23)25-21(30)17-7-9-18(10-8-17)35(31,32)28-11-3-4-12-28/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,24,29)(H,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDUXUFXYISJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound belonging to the class of thiadiazole derivatives. This article explores its biological activity, focusing on its potential therapeutic applications and underlying mechanisms.

Structural Overview

The compound features several notable structural elements:

- Thiadiazole Ring : A five-membered heterocyclic ring that contributes to its pharmacological properties.

- Amide and Thioether Groups : These functional groups enhance the compound's reactivity and biological interactions.

- Dimethylphenyl and Pyrrolidine Moieties : These groups may influence the compound's binding affinity to biological targets.

The biological activity of this compound is hypothesized to involve several key mechanisms:

- Inhibition of Key Signaling Pathways : It may inhibit pathways such as phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR), which are critical in regulating cell growth and metabolism .

- Interaction with Biological Molecules : The presence of the thiadiazole ring allows for interactions with DNA and proteins, potentially leading to anticancer effects .

Antimicrobial Activity

Thiadiazole derivatives have shown considerable promise in combating multidrug-resistant bacteria and fungi. Preliminary studies suggest that this compound exhibits:

- Antibacterial Properties : Effective against Gram-positive bacteria.

- Antifungal Properties : Potentially useful in treating fungal infections due to its structural characteristics .

Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety can exhibit anticancer properties. For instance:

- Cytotoxicity Against Cancer Cell Lines : Studies have shown significant inhibitory effects on various cancer cell lines, including breast cancer .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(5-(substituted)-1,3,4-thiadiazole | MDA-MB-231 | 3.3 |

| N-(5-(substituted)-1,3,4-thiadiazole | HEK293T | 34.71 |

Case Studies

Several studies highlight the efficacy of thiadiazole derivatives:

- Antitubercular Activity : A derivative demonstrated a minimum inhibitory concentration (MIC) of 26.46 μg/mL against Mycobacterium smegmatis, outperforming traditional treatments like Isoniazid .

- Antifungal Activity : Another study reported lower effective concentrations against various fungal strains compared to existing antifungal agents .

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds containing the 1,3,4-thiadiazole moiety has been extensively studied due to their versatile biological activities. The compound of interest can be synthesized through a multi-step process involving the reaction of various precursors that include thiadiazole derivatives and sulfonamide groups.

Key Steps in Synthesis:

- Formation of Thiadiazole Core : The initial step involves creating the thiadiazole ring through cyclization reactions.

- Substitution Reactions : Subsequent reactions introduce functional groups such as pyrrolidine and sulfonamide to enhance biological activity.

- Characterization Techniques : The synthesized compound can be characterized using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Biological Activities

The biological properties of compounds similar to N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide have been documented extensively:

Anticancer Activity

- Mechanism of Action : Thiadiazole derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies have shown that certain thiadiazole derivatives inhibit growth in human breast cancer (BT474) and lung cancer (NCI-H226) cell lines through mechanisms involving oxidative stress and apoptosis induction .

- Case Studies : A series of 1,3,4-thiadiazole derivatives were tested for anticancer properties, revealing moderate to potent cytotoxicity against multiple cancer types .

Antimicrobial Properties

Compounds with the thiadiazole moiety have demonstrated significant antimicrobial activity against a range of pathogens. The presence of the 1,3,4-thiadiazole ring is crucial for this activity .

Therapeutic Applications

The potential therapeutic applications of this compound can be summarized as follows:

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison with Analogs

Research Findings and Implications

- Activity Predictions : Molecular docking (as in ) could predict binding to AChE or antimicrobial targets, leveraging the sulfonyl group’s polar interactions and the thiadiazole core’s rigidity .

- Synthetic Challenges : Introducing the pyrrolidine sulfonyl group may require optimized sulfonation conditions to avoid side reactions observed in triazole-thione syntheses ().

Q & A

Basic: How can researchers optimize synthetic routes for this compound, given its complex heterocyclic and sulfonyl substituents?

Methodological Answer:

The synthesis of this compound requires careful optimization of reaction conditions due to its multi-step pathway and steric hindrance from substituents. Key strategies include:

- Computational Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory) to predict intermediates and transition states, reducing trial-and-error experimentation .

- Statistical Design of Experiments (DoE) : Apply fractional factorial designs to screen critical parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions with minimal experimental runs .

- Real-Time Monitoring : Employ techniques like in-situ NMR or HPLC-MS to track reaction progress and adjust conditions dynamically .

Basic: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for the sulfonyl and thiadiazole moieties.

- Multinuclear NMR (¹H, ¹³C, ¹⁵N) : Resolve overlapping signals from the pyrrolidine sulfonyl and dimethylphenyl groups. Assign shifts using 2D techniques (e.g., COSY, HSQC) .

- X-ray Crystallography : Resolve steric clashes in the thiadiazole core and validate hydrogen bonding between the benzamide and dimethylphenyl groups.

Advanced: How can computational modeling resolve contradictions between predicted and observed reactivity in its thiadiazole ring?

Methodological Answer:

Discrepancies often arise from solvent effects or unaccounted transition states. To address this:

- Solvent-Corrected DFT : Use implicit/explicit solvent models (e.g., SMD or COSMO-RS) to refine activation energies for nucleophilic substitution at the thiadiazole sulfur .

- Machine Learning (ML)-Guided Correction : Train ML models on experimental kinetic data to adjust theoretical predictions, improving accuracy for similar derivatives .

- Hammett Analysis : Correlate substituent electronic effects (σ values) with reaction rates to validate computational trends .

Advanced: What strategies mitigate data variability in biological assays involving this compound’s sulfonamide group?

Methodological Answer:

Variability may stem from hydrolysis of the sulfonamide under assay conditions. Mitigation steps include:

- Stability Profiling : Conduct accelerated stability studies (pH, temperature) with LC-MS to identify degradation pathways .

- Buffer Optimization : Use non-aqueous solvents (e.g., DMSO) or buffering agents (e.g., HEPES) to stabilize the sulfonamide moiety .

- Control for Redox Interference : Add antioxidants (e.g., ascorbic acid) to prevent oxidation of the thioether linkage during assays .

Basic: What safety protocols are critical when handling intermediates with reactive thiol or sulfonyl groups?

Methodological Answer:

- Ventilation : Use fume hoods for steps involving volatile thiols (e.g., during thioether formation).

- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact with sulfonyl chlorides .

- Waste Management : Quench residual thiols with oxidizing agents (e.g., hydrogen peroxide) before disposal .

Advanced: How can AI-driven simulations enhance understanding of its binding interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use tools like GROMACS or AMBER to model binding kinetics, focusing on the benzamide’s interaction with hydrophobic pockets .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs with modified pyrrolidine substituents .

- Active Learning Algorithms : Prioritize synthesis of derivatives predicted to have improved target affinity via Bayesian optimization .

Advanced: How to reconcile discrepancies in solubility data reported for this compound across different solvents?

Methodological Answer:

- Hansen Solubility Parameters (HSP) : Map solubility in solvents with similar HSPs (δD, δP, δH) to identify outliers .

- Dynamic Light Scattering (DLS) : Detect aggregation in poorly soluble solvents that may skew measurements .

- Co-Solvency Studies : Blend solvents (e.g., ethanol-water) to improve reproducibility and align with computational predictions .

Basic: What chromatographic methods are optimal for separating enantiomers or diastereomers of this compound?

Methodological Answer:

- Chiral Stationary Phases (CSPs) : Use cellulose- or amylose-based CSPs in HPLC for enantiomeric resolution of the benzamide group.

- Ion-Pair Chromatography : Add alkyl sulfonates to the mobile phase to enhance separation of charged sulfonyl derivatives .

- Supercritical Fluid Chromatography (SFC) : Achieve faster separations with lower solvent consumption for polar analogs .

Advanced: How to design a robust QSAR model for derivatives of this compound?

Methodological Answer:

- Descriptor Selection : Include electronic (HOMO/LUMO), steric (molar volume), and topological (Wiener index) parameters .

- Validation Protocols : Use leave-one-out cross-validation and external test sets to avoid overfitting .

- Fragment-Based Deconstruction : Analyze contributions of the thiadiazole and sulfonyl groups to activity using matched molecular pair analysis .

Advanced: What mechanistic insights explain unexpected byproducts during its synthesis?

Methodological Answer:

- Trapping Experiments : Use radical scavengers (e.g., TEMPO) to confirm/eliminate radical pathways in thiadiazole formation .

- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels at reactive sites to track bond cleavage/rearrangement via NMR .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.